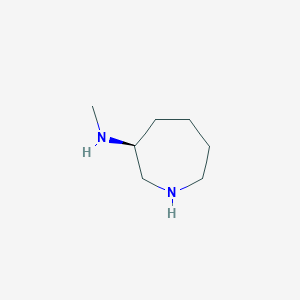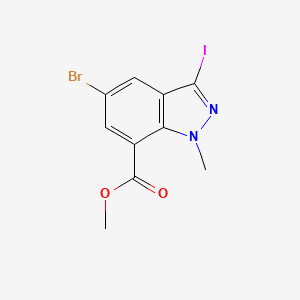
(S)-N-Methylazepan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-Methylazepan-3-amine is a chiral amine compound with a seven-membered ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s unique structure and properties make it a valuable subject of study in organic chemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
(S)-N-Methylazepan-3-amine can be synthesized through several methods. One common approach involves the cyclization of N-methyl-1,6-hexanediamine under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate ring closure.
Another method involves the reductive amination of 3-azepanone with methylamine. This reaction is usually carried out in the presence of a reducing agent, such as sodium cyanoborohydride, under mild conditions to yield this compound with high enantiomeric purity.
Industrial Production Methods
In industrial settings, this compound is often produced through a continuous flow process to ensure consistent quality and yield. The process involves the use of fixed-bed reactors and optimized reaction conditions to maximize efficiency. The final product is typically purified through distillation or crystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
(S)-N-Methylazepan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylazepan-3-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding secondary amine, N-methylazepane, using reducing agents like lithium aluminum hydride.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming derivatives such as N-alkyl or N-acyl azepanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: N-methylazepan-3-one
Reduction: N-methylazepane
Substitution: N-alkyl or N-acyl azepanes
科学的研究の応用
(S)-N-Methylazepan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: this compound is an intermediate in the synthesis of pharmaceuticals, including drugs targeting neurological and psychiatric disorders.
Industry: It is used in the production of fine chemicals, agrochemicals, and specialty materials.
作用機序
The mechanism of action of (S)-N-Methylazepan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. In medicinal chemistry, this compound derivatives are designed to selectively bind to neurotransmitter receptors, influencing signal transduction pathways and exerting therapeutic effects.
類似化合物との比較
(S)-N-Methylazepan-3-amine can be compared with other similar compounds, such as:
N-Methylpiperidine: A six-membered ring amine with similar chemical properties but different biological activity.
N-Methylmorpholine: A six-membered ring amine with an oxygen atom in the ring, used as a solvent and catalyst in organic synthesis.
N-Methylazepane: The fully saturated analog of this compound, lacking the chiral center and exhibiting different reactivity.
The uniqueness of this compound lies in its seven-membered ring structure and chiral center, which confer distinct chemical and biological properties compared to its six-membered ring analogs.
特性
分子式 |
C7H16N2 |
|---|---|
分子量 |
128.22 g/mol |
IUPAC名 |
(3S)-N-methylazepan-3-amine |
InChI |
InChI=1S/C7H16N2/c1-8-7-4-2-3-5-9-6-7/h7-9H,2-6H2,1H3/t7-/m0/s1 |
InChIキー |
OROOBNKHDZYDFL-ZETCQYMHSA-N |
異性体SMILES |
CN[C@H]1CCCCNC1 |
正規SMILES |
CNC1CCCCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13050697.png)



![2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050722.png)





![N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B13050751.png)


